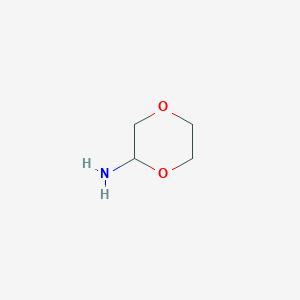
1,4-Dioxan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxan-2-amine is a heterocyclic organic compound that features a six-membered ring with two oxygen atoms and an amine group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with ammonia or amines under specific conditions. Another method includes the use of epoxides, which are reacted with amines to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using readily available starting materials such as ethylene glycol and ammonia. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which have diverse applications in different fields .
Scientific Research Applications
1,4-Dioxan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dioxan-2-amine involves its interaction with specific molecular targets. The compound can form complexes with various enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A related compound with similar structural features but without the amine group.
1,3-Dioxane: Another isomer with different chemical properties.
1,4-Dioxacyclohexane: A compound with a similar ring structure but different functional groups.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
32961-63-0 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1,4-dioxan-2-amine |
InChI |
InChI=1S/C4H9NO2/c5-4-3-6-1-2-7-4/h4H,1-3,5H2 |
InChI Key |
IXTNDEVVXTYVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















